2-(4-ethoxy-N-(4-methylsulfanylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide
Overview
Description
2-(4-ethoxy-N-(4-methylsulfanylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethoxy group, a methylsulfanylphenyl group, and a pyridinylacetamide moiety.
Preparation Methods
The synthesis of 2-(4-ethoxy-N-(4-methylsulfanylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds such as 4-ethoxyaniline and 4-methylsulfanylphenylsulfonyl chloride.
Coupling Reaction: The intermediate compounds are then subjected to a coupling reaction under controlled conditions to form the desired product. This step may involve the use of reagents such as pyridine and acetic anhydride.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve similar steps but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-(4-ethoxy-N-(4-methylsulfanylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-ethoxy-N-(4-methylsulfanylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and stability under various conditions.
Biology: In biological research, the compound is investigated for its potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In industrial applications, the compound is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-ethoxy-N-(4-methylsulfanylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(4-ethoxy-N-(4-methylsulfanylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide can be compared with other similar compounds, such as:
2-(4-ethoxy{[4-(methylsulfanyl)phenyl]sulfonyl}anilino)-N-propylacetamide: This compound has a similar structure but with a propyl group instead of a pyridinyl group.
2-(4-ethoxy{[4-(methylsulfanyl)phenyl]sulfonyl}anilino)-N-mesitylacetamide: This compound features a mesityl group instead of a pyridinyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-ethoxy-N-(4-methylsulfanylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S2/c1-3-29-19-8-6-18(7-9-19)25(16-22(26)24-17-5-4-14-23-15-17)31(27,28)21-12-10-20(30-2)11-13-21/h4-15H,3,16H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMXJVFCJHPGSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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